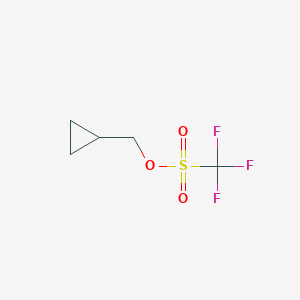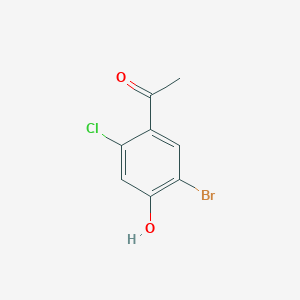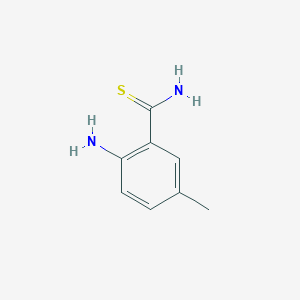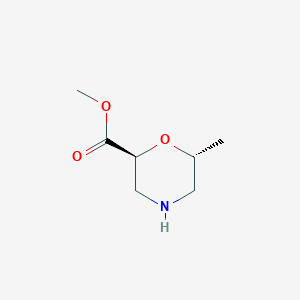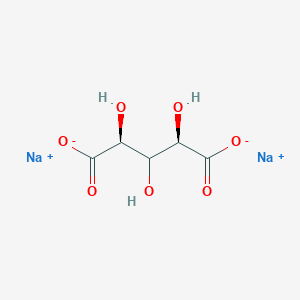
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is a derivative of pentanedioic acid, featuring three hydroxyl groups attached to the carbon chain. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate typically involves the selective hydroxylation of pentanedioic acid derivatives. One common method includes the use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is carried out in an aqueous medium to facilitate the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its hydroxyl groups enable it to form hydrogen bonds with active sites of enzymes, thereby influencing their activity and function.
相似化合物的比较
Similar Compounds
D-Glucose: A simple sugar with multiple hydroxyl groups, similar in structure but differing in its biological role.
Ribitol: A pentose alcohol with a similar carbon chain but different functional groups.
Sodium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate: Another hydroxylated compound with a different carbon chain length and functional groups.
Uniqueness
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C5H6Na2O7 |
|---|---|
分子量 |
224.08 g/mol |
IUPAC 名称 |
disodium;(2R,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t1?,2-,3+;; |
InChI 键 |
XWSQGJPHMLUZEL-MLFDNCOYSA-L |
手性 SMILES |
[C@@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[Na+].[Na+] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


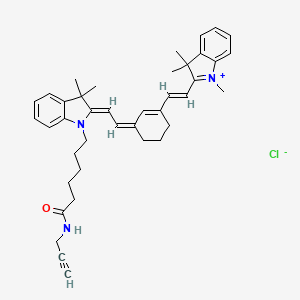

![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
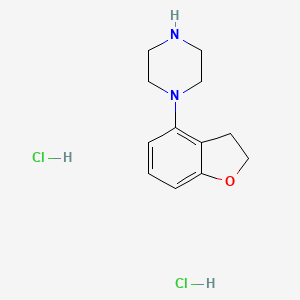
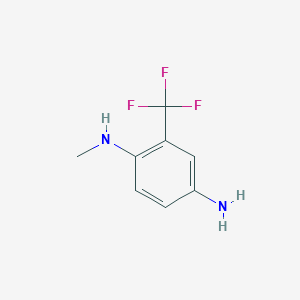
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)

![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)


